molecular formula C12H12N2O2S B8437653 Ethyl 5p-Tolyl-1,2,4-Thiadiazole-3-Carboxylate

Ethyl 5p-Tolyl-1,2,4-Thiadiazole-3-Carboxylate

Cat. No. B8437653
M. Wt: 248.30 g/mol
InChI Key: LDCYTUFDKBKBKE-UHFFFAOYSA-N
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Patent
US04115095

Procedure details

A solution of 7.48 g (0.0427 mol) of ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate and 50.0 g (0.427 mol) of p-tolunitrile (redistilled) was held at 190° C for 72 hours. The reaction mixture, which contained the product in 16% yield, was concentrated under vacuum to 90° C (0.5 torr) to give 4.4 g of black residue. Elution chromatography of this material on 200 g of silica gel (Woelm, for dry column chromatography) with benzene gave 1.7 g of product. Crystallization of this material from hexane (charcoal) gave 0.72 g (7%) of solid, mp 65°-66.5° C.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Yield
16%

Identifiers

REACTION_CXSMILES
O=C1[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])O1.[C:12]1([CH3:20])[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1>>[C:12]1([CH3:20])[CH:17]=[CH:16][C:15]([C:18]2[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:19]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
7.48 g
Type
reactant
Smiles
O=C1OC(=NS1)C(=O)OCC
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum to 90° C (0.5 torr)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NC(=NS1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.